molecular formula C14H18N2O3 B2446971 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide CAS No. 2034202-14-5

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide

Cat. No.: B2446971
CAS No.: 2034202-14-5
M. Wt: 262.309
InChI Key: IWZMOOMZGMUIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidine-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to minimize side reactions and simplify the isolation process. Industrial methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety is known for its ability to engage in π-π interactions, which can influence the compound’s binding affinity to proteins or other biomolecules. The pyrrolidine-2-carboxamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide stands out due to its unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine-2-carboxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-14(17)11-2-1-5-16(11)9-10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZMOOMZGMUIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC3=C(C=C2)OCCO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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